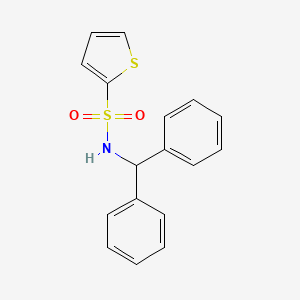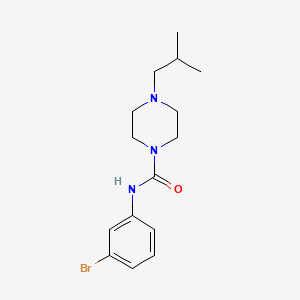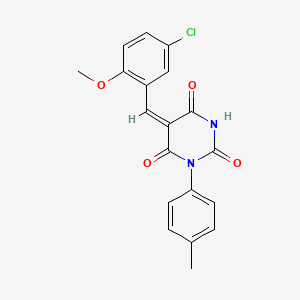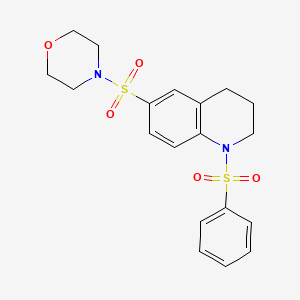
N-(diphenylmethyl)-2-thiophenesulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(diphenylmethyl)-2-thiophenesulfonamide and related compounds involves several key strategies, including palladium-catalyzed coupling reactions and phase transfer catalysis. One method involves the ethoxylation of 4-(diphenylphosphino)benzenesulfonamide followed by reaction with palladium complexes to form catalytically active complexes in hydroformylation reactions (Jiang et al., 2001). Additionally, chlorination and condensation reactions have been employed to synthesize derivatives of 2-thiophenesulfonamide, showcasing the versatility of approaches to modify the sulfonamide moiety (Aizina et al., 2003).
Molecular Structure Analysis
Structural investigations of sulfonamide derivatives, including N,N′-diphenyl-1,3-benzenedisulfonamide, reveal insights into their molecular geometry and potential for anion binding. Single crystal X-ray diffraction studies have provided detailed structural data, elucidating the molecular conformations and hydrogen bonding interactions that stabilize these compounds (Eagle et al., 2002).
Chemical Reactions and Properties
The reactivity of N-(diphenylmethyl)-2-thiophenesulfonamide derivatives can be exemplified by their participation in cycloaddition reactions and their role as ligands in catalysis. For instance, thiobenzophenone derivatives have demonstrated notable dipolarophilic reactivities and selectivity in cycloaddition reactions (Huisgen et al., 2001). Additionally, the synthesis of multiynylthiophenes and their mesomorphic properties have been explored, highlighting the impact of molecular structure on liquid-crystalline behavior (Hsu et al., 2004).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including their crystal structures and hydrogen bonding patterns, have been thoroughly studied. The crystallographic analysis of compounds such as N-(2-methylphenyl)benzenesulfonamide has provided insight into their molecular packing and interactions within the crystal lattice, which are crucial for understanding their physical properties (Gowda et al., 2008).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
A novel application of diphenylphosphinite ionic liquids, which are related to N-(diphenylmethyl)-2-thiophenesulfonamide structures, has been reported. These ionic liquids serve as both reagents and solvents for the selective bromination, thiocyanation, or isothiocyanation of alcohols and ethers. This process demonstrates high selectivity and facilitates easy product separation, highlighting its potential in organic synthesis and industrial applications (Iranpoor, Firouzabadi, & Azadi, 2006).
Biomimetic Oxidation
Manganese porphyrins, functioning as biomimetic models of cytochrome P450 enzymes, have been utilized in the oxidative desulfurization of organosulfur compounds, including benzothiophenes and dibenzothiophenes. This process uses hydrogen peroxide as the oxygen source and has demonstrated high efficiency, pointing to its relevance in environmental remediation and the development of cleaner fuel technologies (Pires et al., 2012).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides incorporating 1,3,5-triazine motifs have shown promising results as inhibitors of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The research indicates the potential of these compounds in developing treatments for neurodegenerative and dermatological conditions (Lolak et al., 2020).
Antioxidant Properties
The study of benzenesulfonamides with 1,3,5-triazine structures also revealed moderate antioxidant activity, which may offer protective benefits against oxidative stress-related cellular damage. This aspect could be explored further for applications in nutraceuticals and as preventive compounds in oxidative stress-related conditions (Lolak et al., 2020).
Molecular Fluorescence and Sensing
N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes, related to the thiophene sulfonamide family, have been synthesized and used to produce 4,5-dihydrothieno[3,2-c]quinoline derivatives. These compounds exhibit moderate to high fluorescence quantum yields, suggesting their potential use in molecular sensing, optical materials, and as invisible ink dyes due to their unique optical properties (Bogza et al., 2018).
Propriétés
IUPAC Name |
N-benzhydrylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c19-22(20,16-12-7-13-21-16)18-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHUKRFSHMYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-propylphenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4625064.png)
![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B4625085.png)
![methyl 4-(3-chlorobenzylidene)-1-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4625090.png)

![2-[(cycloheptylamino)methyl]benzoic acid hydrochloride](/img/structure/B4625107.png)
![N-(4-bromophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625128.png)
![N-(4-chlorophenyl)-N'-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B4625137.png)

![N-cyclohexyl-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B4625151.png)
![methyl [(8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl)thio]acetate](/img/structure/B4625159.png)
![1-(3,4-dimethoxyphenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B4625173.png)
![2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B4625178.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4625183.png)